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Compound of Interest

Compound Name: VUF10497

Cat. No.: B15613468 Get Quote

VUF10497 is a potent and dual-acting inverse agonist targeting the histamine H4 and H1

receptors. This synthetic compound, belonging to the quinazoline class, has garnered

significant interest within the scientific community for its potential therapeutic applications in

inflammatory and allergic diseases. This technical guide provides an in-depth overview of the

chemical structure, pharmacological properties, and experimental protocols related to

VUF10497, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties
VUF10497 is chemically identified as 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-

ylmethyl)quinazolin-4-amine. Its molecular formula is C18H20ClN5S, and it has a molecular

weight of 373.90 g/mol .

Identifier Value

IUPAC Name
6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-

2-ylmethyl)quinazolin-4-amine[1]

SMILES
CN1CCN(C2=NC(=C3C=C(Cl)C=C(C3=N2))N(

CC4=CC=CS4))CC1

Molecular Formula C18H20ClN5S

Molecular Weight 373.90 g/mol

CAS Number 1080623-12-6
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Pharmacological Properties
VUF10497 is characterized by its dual inverse agonist activity at the human histamine H4

receptor (hH4R) and the human histamine H1 receptor (hH1R). Inverse agonists are ligands

that bind to the same receptor as an agonist but induce a pharmacological response opposite

to that of the agonist.

Receptor Binding Affinities
The binding affinity of VUF10497 to histamine receptors is a critical parameter for

understanding its potency and selectivity. The affinity is typically expressed as the inhibition

constant (Ki) or its logarithmic transformation (pKi).

Receptor Species pKi Ki (nM) Reference

Histamine H4

Receptor
Human 7.57 26.9 [1]

Histamine H1

Receptor
Human

considerable

affinity

Not explicitly

quantified in the

primary literature

[1]

Note: While the primary publication by Smits et al. (2008) states "considerable affinity" for the

H1 receptor, a precise Ki value is not provided. Further research is required to quantify this

affinity.

Functional Activity
As an inverse agonist, VUF10497 reduces the basal, constitutive activity of the H4 receptor.

This mechanism is distinct from that of a neutral antagonist, which would only block the action

of an agonist. The functional activity of VUF10497 is typically characterized by its half-maximal

inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in cellular

assays.

Quantitative data on the EC50 or IC50 of VUF10497 in functional assays are not readily

available in the public domain and represent a key area for further investigation.
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In Vivo Activity
VUF10497 has demonstrated anti-inflammatory properties in in vivo animal models.

Specifically, studies in rats have shown its efficacy in reducing inflammation.[1] The

carrageenan-induced paw edema model is a standard and widely used assay for evaluating

the anti-inflammatory potential of novel compounds.

Detailed quantitative results from in vivo studies, including specific dosage regimens and the

extent of inflammation inhibition, are not fully detailed in the initial discovery publication and

warrant further investigation of the full-text article or subsequent studies.

Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific

findings. The following sections outline the general procedures for key experiments related to

the characterization of VUF10497.

Synthesis of VUF10497
The synthesis of VUF10497 involves a multi-step chemical process, likely starting from

commercially available precursors. While a detailed, step-by-step protocol for VUF10497 is not

explicitly provided in the primary literature abstract, the general synthesis of quinazoline

derivatives often follows established organic chemistry principles. A likely synthetic route would

involve the construction of the quinazoline core followed by the addition of the methylpiperazine

and thiophen-2-ylmethylamine side chains.

General Workflow for Quinazoline Synthesis:

Starting Materials
(e.g., anthranilic acid derivative)

Cyclization to form
Quinazolinone Core

Chlorination of
Quinazolinone

Nucleophilic Substitution
with 1-methylpiperazine

Nucleophilic Substitution
with thiophen-2-ylmethanamine VUF10497

Click to download full resolution via product page

A generalized synthetic workflow for quinazoline derivatives.

Radioligand Binding Assay
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Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a

specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from

the receptor by the unlabeled test compound.

Experimental Workflow for Radioligand Binding Assay:

Preparation

Incubation

Separation & Measurement

Data Analysis

Prepare cell membranes expressing
histamine H4 or H1 receptors

Incubate membranes, radioligand,
and VUF10497 at various concentrations

Prepare radioligand solution
(e.g., [3H]-histamine) Prepare serial dilutions of VUF10497

Separate bound from free radioligand
(e.g., via filtration)

Measure radioactivity of bound ligand
using a scintillation counter

Generate competition binding curve

Calculate IC50 and Ki values

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.
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Functional Assay (e.g., cAMP Assay)
Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or

inverse agonist. For Gi-coupled receptors like the H4 receptor, a common method is to

measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Experimental Workflow for a cAMP Functional Assay:

Cell Culture & Treatment

Measurement

Data Analysis

Culture cells expressing the
histamine H4 receptor

Treat cells with VUF10497 at
various concentrations

Stimulate cells with forskolin

Lyse cells and measure
intracellular cAMP levels

(e.g., using ELISA or HTRF)

Generate dose-response curve

Determine EC50/IC50 and efficacy

Click to download full resolution via product page
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Workflow for a cAMP-based functional assay.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced
Paw Edema)
This model is used to assess the anti-inflammatory effects of a compound in a living organism.

Experimental Workflow for Carrageenan-Induced Paw Edema:

Animal Preparation & Dosing Induction of Inflammation Measurement & Analysis

Acclimatize rats to
laboratory conditions

Administer VUF10497 or vehicle
(control) to different groups of rats

Inject carrageenan into the
plantar surface of the hind paw

Measure paw volume at regular
intervals using a plethysmometer

Calculate the percentage
inhibition of edema Statistical analysis of the results

Click to download full resolution via product page

Workflow for the carrageenan-induced paw edema model.

Signaling Pathways
VUF10497, as an inverse agonist of the H4 receptor, is expected to modulate downstream

signaling pathways. The histamine H4 receptor is a G-protein coupled receptor (GPCR) that

primarily couples to Gi/o proteins.

Simplified Histamine H4 Receptor Signaling Pathway:
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Cell Membrane

Histamine H4 Receptor

Gi/o Protein

Couples to

Adenylate Cyclase

Inhibits

↓ cAMP

Histamine (Agonist)

Activates

VUF10497 (Inverse Agonist)

Inactivates
(reduces basal activity)

Downstream Effects
(e.g., inhibition of chemotaxis,

cytokine release)

Click to download full resolution via product page

Simplified signaling pathway of the histamine H4 receptor.

Conclusion
VUF10497 represents a significant pharmacological tool for investigating the roles of the

histamine H4 and H1 receptors in health and disease. Its dual inverse agonist profile offers a

unique mechanism of action with potential therapeutic benefits in inflammatory conditions. This
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technical guide has summarized the currently available information on its chemical structure,

pharmacological properties, and the experimental methodologies used for its characterization.

Further research is warranted to fully elucidate its quantitative pharmacological profile,

including its H1 receptor affinity and functional potency, as well as to expand upon its in vivo

efficacy in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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